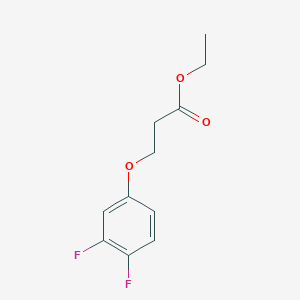

Ethyl 3-(3,4-difluoro-phenoxy)propanoate

Description

Ethyl 3-(3,4-difluoro-phenoxy)propanoate is an organofluorine ester characterized by a phenoxy group substituted with fluorine atoms at the 3- and 4-positions, linked to an ethyl propanoate chain. Fluorine substituents on aromatic rings are known to enhance metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in drug design .

Properties

IUPAC Name |

ethyl 3-(3,4-difluorophenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMZURJEFFCQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-difluoro-phenoxy)propanoate typically involves the esterification of 3-(3,4-difluoro-phenoxy)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Starting Materials: 3-(3,4-difluoro-phenoxy)propanoic acid and ethanol.

Catalyst: Sulfuric acid or hydrochloric acid.

Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-difluoro-phenoxy)propanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(3,4-difluoro-phenoxy)propanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used to hydrolyze the ester.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

Hydrolysis: 3-(3,4-difluoro-phenoxy)propanoic acid and ethanol.

Reduction: 3-(3,4-difluoro-phenoxy)propanol.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3,4-difluoro-phenoxy)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving esterases and other enzymes.

Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-difluoro-phenoxy)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the formation of 3-(3,4-difluoro-phenoxy)propanoic acid. This acid can then interact with various molecular targets, potentially affecting metabolic pathways and enzyme activities.

Comparison with Similar Compounds

Ethyl 3-(2,4-Difluoro-phenoxy)propanoate

- Structure: Differs in fluorine substitution (2,4- vs. 3,4-positions on the phenoxy group).

- Impact : The positional isomerism alters electronic effects. The 3,4-difluoro configuration may induce stronger electron-withdrawing effects, affecting reactivity in coupling reactions or interactions with biological targets.

- Application: While Ethyl 3-(2,4-difluoro-phenoxy)propanoate is listed as discontinued (), its isomer could exhibit improved stability in pesticidal or medicinal applications due to optimized fluorine placement .

Ethyl 3-(Methylthio)propanoate

- Structure: Replaces the difluoro-phenoxy group with a methylthio (-SCH₃) moiety.

- Properties : Found in pineapple pulp and core as a key aroma compound with high odor activity values (91.21 µg·kg⁻¹ in pulp) .

- Comparison : Unlike the fluorinated target compound, this ester contributes to flavor profiles due to its sulfur-containing group, demonstrating how substituent identity dictates application (flavor vs. bioactive molecules) .

Ethyl 3-(2-Furyl)propanoate

- Structure : Features a furan ring instead of a fluorinated benzene.

- Electronic Effects: The furyl group acts as an electron-rich diene in Diels-Alder reactions, whereas the difluoro-phenoxy group in the target compound may serve as an electron-deficient moiety .

- Application : Used in synthetic chemistry for cycloadditions, highlighting divergent roles based on aromatic ring electronics .

Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate

- Structure : Combines a fluorine at the 2-position and a methoxy (-OCH₃) group at the 4-position.

- Impact : Methoxy enhances solubility via polarity, while fluorine improves stability. This contrasts with the target compound’s dual fluorine substituents, which prioritize lipophilicity over solubility .

3-[4-(Difluoromethoxy)-3-ethoxyphenyl]propanoic Acid

- Structure: Propanoic acid derivative with difluoromethoxy and ethoxy groups.

- Comparison : The carboxylic acid group increases acidity (pKa ~4-5), making it suitable for ionic interactions in drug binding. The target compound’s ester group, however, offers better cell membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Bioactivity

| Substituent Position/Group | Electronic Effect | Metabolic Stability | Example Application |

|---|---|---|---|

| 3,4-Difluoro-phenoxy | Strong electron-withdrawing | High | Agrochemical intermediates |

| 2-Fluoro-4-methoxy | Moderate polarity | Moderate | Solubility-enhanced drugs |

| Difluoromethoxy | Polar, electron-withdrawing | High | Acidic prodrug formulations |

Biological Activity

Ethyl 3-(3,4-difluoro-phenoxy)propanoate is an organic compound notable for its unique structural characteristics, particularly the presence of a phenoxy moiety substituted with fluorine atoms. This compound has garnered attention in the fields of medicinal chemistry and agrochemistry due to its potential biological activities.

Structural Characteristics

The compound's structure includes:

- Ethyl ester group : Enhances solubility and bioavailability.

- Phenoxy moiety : Imparts specific biological interactions.

- Fluorine substitution at positions 3 and 4 : Increases lipophilicity and stability.

These features position this compound as a candidate for various therapeutic applications, particularly as a modulator of peroxisome proliferator-activated receptors (PPARs), which are crucial in metabolic regulation and inflammation management.

The biological activity of this compound is primarily linked to its interaction with PPARs. PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Compounds with similar structures have shown promise in:

- Modulating PPAR activity.

- Reducing inflammation.

- Enhancing metabolic functions.

The introduction of fluorine atoms may enhance the compound's binding affinity to these receptors, potentially leading to improved therapeutic outcomes.

Binding Affinity Studies

Studies have indicated that this compound exhibits significant binding affinity to PPARs. Comparative studies with related compounds reveal that the specific fluorine substitution pattern may confer distinct biological properties. The following table summarizes the binding affinities of this compound and similar compounds:

| Compound Name | Binding Affinity (kcal/mol) | Unique Features |

|---|---|---|

| This compound | -68.82 | Strong interaction with PPARs |

| Ethyl 2-(2-fluorophenoxy)propanoate | -63.91 | Substituted with one fluorine atom |

| Ethyl 4-(trifluoromethylphenoxy)propanoate | -57.72 | Increased lipophilicity due to trifluoromethyl group |

This data suggests that the specific arrangement of fluorine atoms plays a critical role in enhancing the biological activity of the compound.

Case Studies

In vivo studies involving similar compounds have demonstrated promising results in models of metabolic disorders. For instance, compounds structurally related to this compound have been shown to:

- Reduce retinal vascular leakage in diabetic rat models.

- Exhibit low toxicity profiles while maintaining efficacy across various doses .

These findings underscore the potential for this compound in therapeutic applications targeting metabolic diseases.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-(3,4-difluoro-phenoxy)propanoate, and how are intermediates characterized?

Answer:

A common method involves nucleophilic substitution of 3,4-difluorophenol with ethyl 3-bromopropanoate under basic conditions (e.g., NaH or K₂CO₃ in DMF). Key steps include:

- Purification: Flash chromatography (hexane/ethyl acetate gradients) removes unreacted phenol and byproducts .

- Characterization: ¹H/¹³C NMR confirms ester formation (e.g., δ ~4.1–4.2 ppm for ethoxy protons, δ ~170 ppm for carbonyl carbons). GC-MS validates purity (>95%) and molecular ion consistency .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- HSQC NMR: Maps C–H correlations to verify phenoxy-propanoate linkage and absence of side reactions (e.g., ester hydrolysis) .

- GC-FID/MS: Quantifies monomeric yield and detects trace impurities (e.g., residual solvents or unreacted starting materials) .

- Elemental Analysis: Validates C/H/F ratios to confirm stoichiometry .

Basic: How does thermal stability impact experimental design for pyrolysis studies?

Answer:

Thermogravimetric analysis (TGA) reveals decomposition onset at ~250–300°C. Pyrolysis (500–700 K) under inert gas (N₂/Ar) produces acrylic acid and difluorophenol via retro-Michael elimination, requiring rapid quenching to prevent secondary reactions .

Advanced: What mechanistic insights explain its degradation under oxidative/reductive conditions?

Answer:

- Oxidative Pathways: The phenoxy group undergoes hydroxylation via cytochrome P450 mimics (e.g., Fe-porphyrin catalysts), forming quinone intermediates detected by LC-MS .

- Reductive Pathways: Hydrogenolysis with Pd/C cleaves the ester to 3-(3,4-difluoro-phenoxy)propanol, confirmed by FT-IR (loss of carbonyl stretch at ~1740 cm⁻¹) .

Advanced: How can computational modeling predict reactivity in catalytic systems?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or phenoxy-group substitution. Solvent effects (e.g., DMF vs. THF) are simulated using COSMO-RS to optimize activation energies .

Advanced: What strategies are used to synthesize fluorinated derivatives for SAR studies?

Answer:

- Halogenation: Electrophilic substitution (e.g., Cl₂/FeCl₃) at the phenoxy ring introduces additional halogens, monitored by ¹⁹F NMR .

- Ester Modification: Transesterification with methanol/acid catalysis yields methyl analogs, analyzed via GC-MS for comparative volatility .

Advanced: How to resolve contradictions between GC-MS and NMR data in product analysis?

Answer:

- GC-MS Artifacts: High-temperature injection may degrade labile esters; use cold on-column injection or validate with LC-MS .

- NMR Signal Overlap: Employ 2D NMR (e.g., COSY, NOESY) to distinguish diastereomers or regioisomers .

Advanced: What catalytic systems enhance selective functionalization of the phenoxy group?

Answer:

- Heterogeneous Catalysts: Pd/CeO₂ promotes selective hydrogenation of the ester group while preserving fluorine substituents, verified by XPS .

- Enzymatic Catalysis: Lipases (e.g., Candida antarctica) enable enantioselective hydrolysis, monitored by chiral HPLC .

Methodological: How to optimize solvent selection for large-scale synthesis?

Answer:

- Green Solvents: Ethanol/water mixtures reduce toxicity while maintaining yield (>85%) under microwave-assisted conditions .

- Solvent-Free Routes: Ball-milling with K₂CO₃ achieves 90% conversion, avoiding purification challenges .

Safety: What protocols mitigate risks during handling and disposal?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.